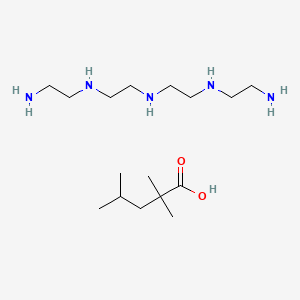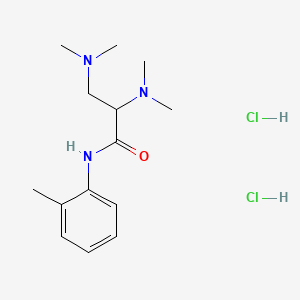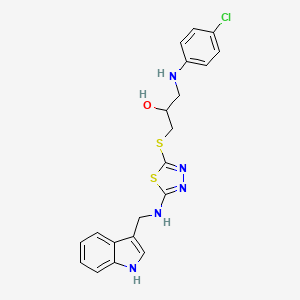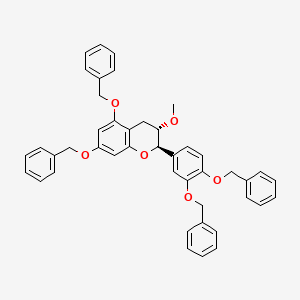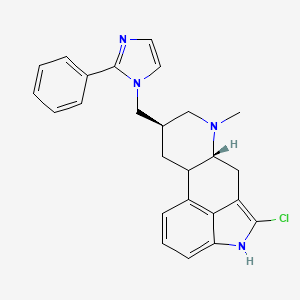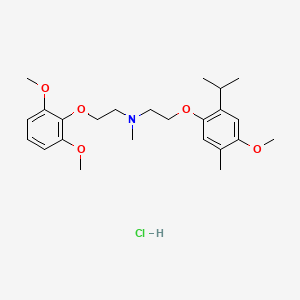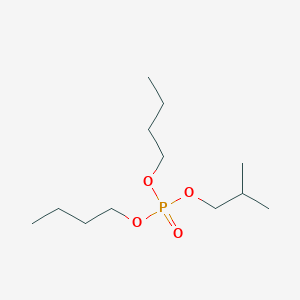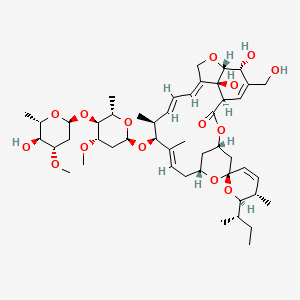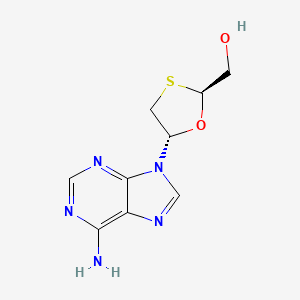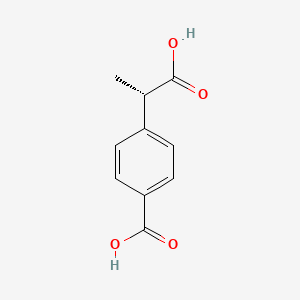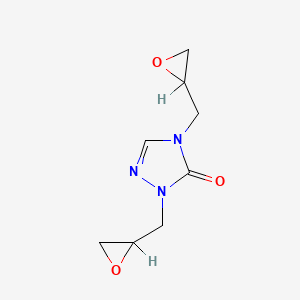
2,4-Dihydro-2,4-bis(oxiranylmethyl)-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydro-2,4-bis(oxiranylmethyl)-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features two oxiranylmethyl groups attached to a triazole ring, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-2,4-bis(oxiranylmethyl)-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a triazole derivative with an epoxide compound in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydro-2,4-bis(oxiranylmethyl)-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions could lead to the formation of different derivatives.
Substitution: The oxiranylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of new drugs.
Medicine: Possible applications in the treatment of diseases, depending on its biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2,4-Dihydro-2,4-bis(oxiranylmethyl)-3H-1,2,4-triazol-3-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole compound with various applications.
Epoxytriazoles: Compounds with similar structures but different substituents.
Triazole Derivatives: A broad class of compounds with diverse chemical and biological properties.
Uniqueness
2,4-Dihydro-2,4-bis(oxiranylmethyl)-3H-1,2,4-triazol-3-one is unique due to the presence of two oxiranylmethyl groups, which may impart distinct reactivity and properties compared to other triazole derivatives.
Propiedades
Número CAS |
86548-94-9 |
|---|---|
Fórmula molecular |
C8H11N3O3 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2,4-bis(oxiran-2-ylmethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C8H11N3O3/c12-8-10(1-6-3-13-6)5-9-11(8)2-7-4-14-7/h5-7H,1-4H2 |
Clave InChI |
QMLOOUWMWCKWPL-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CN2C=NN(C2=O)CC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


